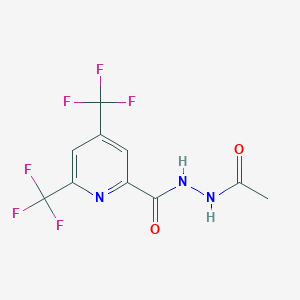

N'-acetyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide

Description

N'-Acetyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide is a pyridine-based carbohydrazide derivative characterized by two trifluoromethyl (-CF₃) groups at the 4- and 6-positions and an acetylated hydrazide moiety at the 2-position. The trifluoromethyl groups confer strong electron-withdrawing effects, enhancing the compound’s metabolic stability and influencing its reactivity in substitution reactions. The acetyl group modulates lipophilicity and hydrogen-bonding capacity, making it distinct from other hydrazide derivatives.

Properties

IUPAC Name |

N'-acetyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F6N3O2/c1-4(20)18-19-8(21)6-2-5(9(11,12)13)3-7(17-6)10(14,15)16/h2-3H,1H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHLXSFJGSASKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)C1=NC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F6N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-acetyl-4,6-bis(trifluoromethyl)-2-pyridinecarbohydrazide typically involves the following steps:

Starting Materials: The synthesis begins with 4,6-bis(trifluoromethyl)-2-pyridinecarboxylic acid.

Formation of Carbohydrazide: The carboxylic acid is converted to its corresponding carbohydrazide by reacting with hydrazine hydrate under reflux conditions.

Acetylation: The resulting carbohydrazide is then acetylated using acetic anhydride in the presence of a base such as pyridine or triethylamine to yield N’-acetyl-4,6-bis(trifluoromethyl)-2-pyridinecarbohydrazide.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N’-acetyl-4,6-bis(trifluoromethyl)-2-pyridinecarbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.

Substitution: The trifluoromethyl groups and the pyridine ring can participate in substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential drug candidate or as a lead compound for developing new pharmaceuticals.

Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N’-acetyl-4,6-bis(trifluoromethyl)-2-pyridinecarbohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its interaction with biological targets.

Comparison with Similar Compounds

Key Research Findings

Electron-Withdrawing Effects : The bis(trifluoromethyl) groups in pyridine derivatives enhance resistance to oxidative degradation, a critical feature in agrochemical and pharmaceutical design .

Functional Group Impact :

- Hydrazides (e.g., N'-acetyl derivative) exhibit higher nucleophilicity than carboxamides, favoring reactions with electrophiles.

- Sulfonyl-containing analogs (e.g., CAS 1035261-83-6) show increased polarity, making them suitable for aqueous-phase reactions .

Biological Relevance : While the acetylated carbohydrazide lacks direct bioactivity data, its structural analogs (e.g., GlyT1 inhibitors) highlight the importance of trifluoromethyl groups in target binding .

Biological Activity

N'-Acetyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, synthesizing findings from various studies and highlighting relevant data.

- Molecular Formula : C9H8F6N4O2

- Molecular Weight : 247.177 g/mol

- CAS Number : 1092346-03-6

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antibacterial and anticancer properties. The trifluoromethyl groups are known to enhance lipophilicity, which can influence the compound's interaction with biological membranes and its overall bioactivity.

Antimicrobial Activity

Recent studies have shown that derivatives of pyridine compounds exhibit selective antibacterial properties. For instance, compounds with similar structures demonstrated moderate activity against various bacterial strains, including Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MIC) ranging from 8 to 64 µg/mL .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| ACP1a | 64 | N. meningitidis |

| ACP1b | 16 | H. influenzae |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that certain trifluoromethyl-substituted pyridines exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and disrupting microtubule dynamics. For example, related compounds have shown GI50 values as low as 10 nM in cancer cell lines, suggesting potent growth inhibition .

Case Study: Cytotoxicity Evaluation

A study evaluating the cytotoxic effects of N'-acetyl derivatives revealed that modifications at the 2-position significantly altered biological profiles, enhancing cytotoxicity through mechanisms involving microtubule disruption.

| Compound | GI50 (nM) | Mechanism of Action |

|---|---|---|

| N'-acetyl derivative X | 10 | Microtubule disruption |

| Trifluoromethyl derivative Y | 25 | Induction of apoptosis |

Mechanistic Insights

The mechanism by which this compound exerts its biological effects may involve:

- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.

- Microtubule Disruption : Affecting cellular structures critical for mitosis.

- Membrane Interaction : Enhanced permeability due to lipophilic trifluoromethyl groups.

Q & A

Basic Synthesis and Optimization

Q: What are the critical steps and challenges in synthesizing N'-acetyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide? A: Synthesis typically involves multi-step reactions starting with pyridine derivatives functionalized with trifluoromethyl groups. Key steps include:

- Acetylation: Introducing the acetyl group to the hydrazide moiety under controlled pH (neutral to mildly acidic) to avoid decomposition of trifluoromethyl substituents .

- Purification: Use of column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the product, as trifluoromethyl groups increase hydrophobicity .

Challenges include managing steric hindrance from bis(trifluoromethyl) groups and ensuring regioselectivity during pyridine ring modifications.

Advanced Structural Characterization

Q: How can researchers confirm the regiochemistry of trifluoromethyl groups and acetyl-hydrazide orientation in this compound? A: A combination of techniques is required:

- NMR Spectroscopy: -NMR identifies distinct chemical shifts for trifluoromethyl groups at C4 and C6 positions. -NMR resolves acetyl proton signals (~2.1 ppm) and hydrazide NH protons (10–12 ppm) .

- X-ray Crystallography: Resolves spatial arrangement, particularly useful for confirming stereoelectronic effects of trifluoromethyl groups on the pyridine ring .

- HRMS: Validates molecular formula (e.g., CHFNO) with precision <5 ppm error .

Biological Activity Profiling

Q: What methodologies are suitable for evaluating the pharmacological potential of this compound? A: Focus on target-specific assays:

- Enzyme Inhibition: Use fluorogenic substrates in kinetic assays (e.g., acetylcholinesterase or kinase targets) to measure IC values. Trifluoromethyl groups may enhance binding via hydrophobic interactions .

- Cellular Uptake: Radiolabeling (e.g., ) or fluorescent tagging to track intracellular localization, leveraging the compound’s lipophilicity .

- Toxicity Screening: Assess metabolic stability in liver microsomes and cytotoxicity in HEK-293 or HepG2 cell lines .

Computational Modeling for Reactivity Prediction

Q: How can DFT calculations guide the design of derivatives with improved stability? A:

- Electrostatic Potential Maps: Identify electron-deficient regions (e.g., pyridine ring) for nucleophilic attack predictions .

- Transition State Analysis: Simulate hydrolysis of the acetyl-hydrazide bond under acidic/basic conditions to optimize substituents for stability .

- Docking Studies: Model interactions with biological targets (e.g., proteins with hydrophobic pockets) to prioritize synthetic analogs .

Handling Contradictory Data in Property Analysis

Q: How should researchers resolve discrepancies in reported solubility or melting points? A:

- Controlled Replication: Standardize solvent systems (e.g., DMSO for solubility tests) and heating rates (1–2°C/min for DSC melting points) .

- Impurity Profiling: Use HPLC-MS to detect trace byproducts (e.g., deacetylated derivatives) that may alter physical properties .

- Collaborative Validation: Cross-reference data with independent labs or crystallographic databases (e.g., Cambridge Structural Database) .

Advanced Applications in Material Science

Q: Can this compound serve as a ligand for metal-organic frameworks (MOFs)? A:

- Coordination Studies: Test binding to transition metals (e.g., Cu, Fe) via UV-Vis titration. The hydrazide group acts as a bidentate ligand .

- Thermal Stability: TGA analysis (up to 400°C) to assess suitability for high-temperature MOF synthesis .

- Porosity Measurements: BET surface area analysis after metal complexation to evaluate framework formation efficiency .

Stereochemical Considerations in Derivative Synthesis

Q: What strategies mitigate racemization during chiral derivatization? A:

- Low-Temperature Reactions: Conduct acylations at 0–5°C to minimize epimerization .

- Chiral Auxiliaries: Use enantiopure amines or alcohols to induce asymmetry in hydrazide derivatives .

- HPLC Chiral Columns: Monitor enantiomeric excess (ee) dynamically using cellulose-based stationary phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.